



HTH-02-006 experimental protocol for cell culture

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Compound of Interest		
Compound Name:	HTH-02-006	
Cat. No.:	B1192874	Get Quote

Application Notes and Protocols for HTH-02-006

For Researchers, Scientists, and Drug Development Professionals

Introduction

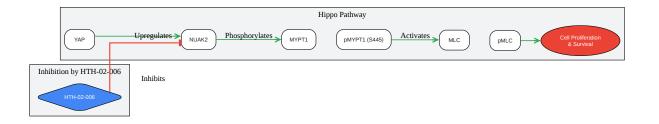
HTH-02-006 is a potent and selective inhibitor of NUAK family SNF1-like kinase 2 (NUAK2), a key downstream effector of the Hippo-YAP signaling pathway.[1][2][3][4] The Hippo-YAP pathway is a critical regulator of cell proliferation, apoptosis, and organ size, and its dysregulation is implicated in the development and progression of various cancers. HTH-02-**006** exerts its effects by inhibiting NUAK2 kinase activity, leading to reduced phosphorylation of its substrate MYPT1 at serine 445 and subsequent downstream signaling.[1][3] This inhibition has been shown to be particularly effective in cancer cells with high YAP activity, making HTH-**02-006** a promising candidate for targeted cancer therapy, particularly in liver and prostate cancers.[1][3][5]

Mechanism of Action

HTH-02-006 is a reversible small-molecule inhibitor that targets the kinase activity of NUAK2 with an IC50 of 126 nM.[1][2][3] By blocking NUAK2, HTH-02-006 disrupts the Hippo-YAP signaling cascade, which is often hyperactivated in cancer. This leads to a reduction in the proliferation of cancer cells and can suppress tumor growth.[4][5] The inhibitory effects of HTH-**02-006** have been demonstrated in various cancer cell lines, where it has been shown to decrease cell growth and invasion.[1]



Signaling Pathway



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Caption: HTH-02-006 inhibits NUAK2, disrupting the Hippo-YAP pathway.

Quantitative Data

In Vitro IC50 Values

Compound	Target	IC50 (nM)	Assay Type
HTH-02-006	NUAK1	8	Radioactive (33P- ATP) filter-binding assay
HTH-02-006	NUAK1	69.1	Adapta® Kinase Assay
HTH-02-006	NUAK2	126	Radioactive (33P- ATP) filter-binding assay
HTH-02-006	NUAK2	179	LanthaScreen® Binding Assay



Cell Growth Inhibition IC50 Values

Cell Line	Cancer Type	IC50 (μM)	Duration
LAPC-4	Prostate	4.65	9 days
22RV1	Prostate	5.22	9 days
HMVP2	Prostate	5.72	9 days

Experimental Protocols Cell Viability Assay

This protocol is designed to assess the dose-dependent effect of **HTH-02-006** on the viability of cancer cell lines.

Materials:

- HTH-02-006
- Cancer cell lines (e.g., HuCCT-1, SNU475, HepG2, SNU398 for liver cancer; LAPC-4, 22RV1, HMVP2 for prostate cancer)
- Complete cell culture medium (specific to cell line)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
- Dimethyl sulfoxide (DMSO)



- Multichannel pipette
- Plate reader

Procedure:

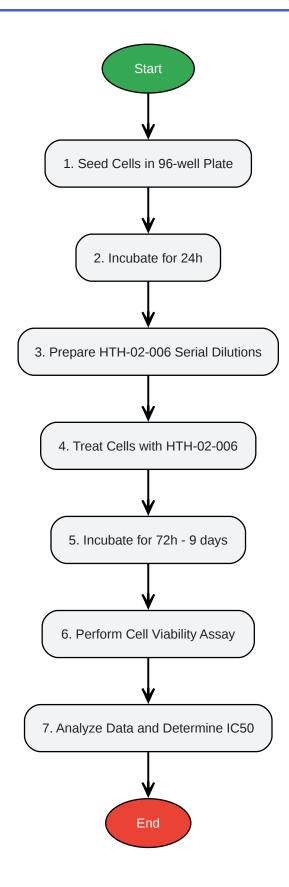
- Cell Seeding:
 - Culture cells in appropriate complete medium to ~80% confluency.
 - Trypsinize and resuspend cells in fresh medium.
 - \circ Count cells and adjust the density to 2,000-5,000 cells per 100 μ L.
 - \circ Seed 100 µL of the cell suspension into each well of a 96-well plate.
 - Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
- Compound Preparation:
 - Prepare a 10 mM stock solution of HTH-02-006 in DMSO.
 - \circ Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5 μ M to 20 μ M).[1] A vehicle control (DMSO) should be prepared at the same final concentration as the highest **HTH-02-006** concentration.
- Cell Treatment:
 - After 24 hours of incubation, carefully remove the medium from the wells.
 - \circ Add 100 μ L of the prepared **HTH-02-006** dilutions or vehicle control to the respective wells.
 - Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 72 hours to 9 days).[1] For longer incubation periods, the medium containing the compound should be refreshed every 48-72 hours.[1]
- Viability Assessment (using Crystal Violet):



- Carefully remove the medium from the wells.
- Gently wash the cells twice with PBS.
- \circ Fix the cells by adding 100 μ L of 4% paraformal dehyde to each well and incubating for 15 minutes at room temperature.
- Remove the paraformaldehyde and wash the wells twice with PBS.
- $\circ~$ Add 100 μL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
- Remove the crystal violet solution and wash the wells with water until the water runs clear.
- Allow the plate to air dry completely.
- \circ Add 100 µL of 10% acetic acid to each well to solubilize the stain.
- Measure the absorbance at 590 nm using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the HTH-02-006 concentration to generate a dose-response curve.
 - Determine the IC50 value from the dose-response curve.

Experimental Workflow





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Caption: Workflow for determining the IC50 of HTH-02-006 in cell culture.



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